molecular formula C10H10ClN3S B1396460 [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride CAS No. 1158552-64-7

[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride

Cat. No.: B1396460
CAS No.: 1158552-64-7
M. Wt: 239.73 g/mol
InChI Key: UMTVFLBUUCKVBB-UHFFFAOYSA-N
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Description

[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride: is a chemical compound that features a pyrimidine ring attached to a phenylamine group via a sulfur atom

Scientific Research Applications

Chemistry: [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of new diagnostic tools and assays .

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride typically involves the reaction of 2-chloropyrimidine with 2-aminothiophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-aminothiophenol attacks the chloropyrimidine, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, polar aprotic solvents (DMF, DMSO).

Major Products Formed:

Comparison with Similar Compounds

  • [2-(Pyrimidin-2-ylthio)phenyl]amine
  • [2-(Pyrimidin-2-ylthio)phenyl]amine sulfate
  • [2-(Pyrimidin-2-ylthio)phenyl]amine nitrate

Comparison: Compared to its analogs, [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride exhibits unique properties due to the presence of the hydrochloride group. This group enhances the compound’s solubility in water, making it more suitable for biological and medicinal applications. Additionally, the hydrochloride salt form can improve the compound’s stability and shelf-life .

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S.ClH/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10;/h1-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTVFLBUUCKVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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